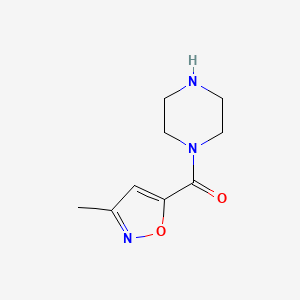

1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine

Description

Properties

Molecular Formula |

C9H13N3O2 |

|---|---|

Molecular Weight |

195.22 g/mol |

IUPAC Name |

(3-methyl-1,2-oxazol-5-yl)-piperazin-1-ylmethanone |

InChI |

InChI=1S/C9H13N3O2/c1-7-6-8(14-11-7)9(13)12-4-2-10-3-5-12/h6,10H,2-5H2,1H3 |

InChI Key |

SATHFFVJBZFYBM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=C1)C(=O)N2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine typically involves the cyclization of β-hydroxy amides to oxazolines, followed by further functionalization. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® to achieve cyclization . The reaction is carried out at elevated temperatures (70–90°C) to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors. This approach offers advantages such as improved safety profiles and higher purity of the final product. The use of manganese dioxide as a heterogeneous reagent in flow processes has been reported to be effective for the oxidative aromatization of oxazolines to oxazoles .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine undergoes various chemical reactions, including:

Oxidation: The oxazole ring can be oxidized using reagents like manganese dioxide or bromotrichloromethane.

Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

Oxidation: Manganese dioxide, bromotrichloromethane, and CuBr2/DBU are commonly used.

Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted oxazoles and piperazines, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine is a chemical compound with a unique structure featuring a piperazine ring and an oxazole moiety, possessing the molecular formula . It has a carbonyl group attached to the oxazole ring, making it a candidate for pharmacological studies and various applications in medicinal chemistry.

Potential Applications

- Medicinal Chemistry 1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine may serve as a lead compound for developing new pharmaceuticals targeting various diseases. Its derivatives could also be explored for use in agrochemicals or as intermediates in organic synthesis.

- Pharmacological Effects Compounds containing oxazole rings often exhibit diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. The piperazine moiety may also contribute to enhanced binding affinity to biological targets.

- Interaction Studies Interaction studies focus on its binding affinity to specific enzymes or receptors, crucial for understanding the mechanism of action and potential therapeutic applications. Compounds with similar structures often interact with biological targets involved in metabolic pathways or signaling processes.

Structural Similarities

Several compounds share structural similarities with 1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine.

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-(3-Chloro-1,2-oxazole-5-carbonyl)piperazine | Chlorine substitution on oxazole | Potentially different reactivity due to electronegative chlorine |

| 1-(3-Bromo-1,2-oxazole-5-carbonyl)piperazine | Bromine substitution on oxazole | Enhanced lipophilicity compared to other halogens |

| 1-(3-Methoxy-1,2-oxazole-5-carbonyl)piperazine | Methoxy group on oxazole | Increased solubility and potential for different biological interactions |

Mechanism of Action

The mechanism of action of 1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The piperazine ring enhances the compound’s solubility and bioavailability, making it a valuable scaffold in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural and Functional Analogues

The following table summarizes key structural features, biological activities, and pharmacological insights for 1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine and related compounds:

Key Structural-Activity Relationships (SAR)

Substituent Size and Electronic Effects :

- Bulky aryl groups (e.g., 4-chlorobenzhydryl in ) enhance cytotoxicity but may reduce antibacterial activity due to steric hindrance .

- Electron-withdrawing groups (e.g., Cl, CF₃) improve receptor binding and metabolic stability in CNS-targeting derivatives .

Heterocyclic vs. Benzisothiazolyl/benzisoxazolyl groups () enhance dopamine/serotonin receptor selectivity compared to simple arylpiperazines .

Metabolic Stability :

- Arylpiperazines (e.g., mCPP) undergo rapid CYP2D6-mediated hydroxylation, limiting half-life . The oxazole group in the target compound may resist oxidation, improving pharmacokinetics .

Pharmacological and Therapeutic Comparisons

- Antibacterial Activity : Piperazine derivatives with smaller acyl groups (e.g., oxazole, carboxyl) show superior activity compared to bulky amides, likely due to better penetration into bacterial enzymes .

- CNS Applications : Arylpiperazines with methoxy or halogen substituents (e.g., 2-methoxyphenyl, 3-trifluoromethylphenyl) exhibit high 5-HT1A affinity, whereas the target compound’s oxazole may favor alternative serotonergic targets .

- Anticancer Potential: 4-Substituted benzoyl derivatives () demonstrate broad cytotoxicity, suggesting the target compound’s oxazole could be optimized for similar effects via structural hybridization .

Biological Activity

1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a piperazine ring linked to a 3-methyl-1,2-oxazole-5-carbonyl group. This combination is significant as it may enhance binding affinity to biological targets, potentially leading to diverse pharmacological effects. The molecular formula is C_{11}H_{14}N_{2}O_{2}, indicating the presence of nitrogen and oxygen functionalities that are crucial for biological interactions.

Biological Activity Overview

Research indicates that 1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds with oxazole rings often demonstrate antimicrobial properties. The presence of the piperazine moiety may enhance this activity by improving solubility and bioavailability.

- Anticancer Properties : The compound has been investigated for its potential in cancer therapy, particularly due to its ability to interact with specific enzymes involved in cancer cell metabolism .

- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory activities, which could be explored further for therapeutic applications .

The exact mechanisms through which 1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine exerts its biological effects are not fully elucidated. However, it is believed to interact with various molecular targets, including enzymes and receptors involved in metabolic pathways. The oxazole moiety's ability to participate in hydrogen bonding may play a critical role in these interactions.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of 1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine:

- Antimicrobial Testing : In vitro studies have shown that the compound exhibits significant antimicrobial activity against various bacterial strains. For example, it was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics .

- Anticancer Activity : A study reported that derivatives of this compound demonstrated promising results in inhibiting cancer cell proliferation in vitro. Compounds were tested against various cancer cell lines, revealing IC50 values indicative of their potency .

- Anti-inflammatory Studies : In a rat model of inflammation, the compound showed a reduction in paw edema, suggesting its potential as an anti-inflammatory agent. The study measured edema reduction percentages and compared them to standard anti-inflammatory drugs like diclofenac .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activities |

|---|---|---|

| 1-(3-Chloro-1,2-oxazole-5-carbonyl)piperazine | Chlorine substitution on oxazole | Antimicrobial and anticancer |

| 1-(3-Bromo-1,2-oxazole-5-carbonyl)piperazine | Bromine substitution on oxazole | Enhanced lipophilicity; anticancer |

| 1-(3-Methoxy-1,2-oxazole-5-carbonyl)piperazine | Methoxy group on oxazole | Increased solubility; potential for different interactions |

This table illustrates how variations in substitution can affect the biological activities of similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.